
Vanadium
概要
説明
Vanadium is a hard, silvery-grey, malleable transition metal . It is harder than most metals and steels and exhibits good corrosion resistance against alkalis and acids . It is named after ‘Vanadis’, the old Norse name for the Scandinavian goddess Freyja . The atomic number of Vanadium is 23 .
Synthesis Analysis
Vanadium was first isolated in 1867 by the English chemist Henry Enfield Roscoe by hydrogen reduction of vanadium dichloride, VCl2 . In 1925, American chemists John Wesley Marden and Malcolm N. Rich obtained 99.7% pure vanadium by reduction of vanadium pentoxide, V2O5, with calcium metal through a variety of smelting, leaching, and roasting processes .Molecular Structure Analysis
Vanadium has a body-centered cubic (bcc) crystal structure . It is a member of the first transition series . Its electron configuration is [Ar] 3d3 4s2 .Chemical Reactions Analysis
Vanadium exhibits a wide range of oxidation states from -3 to +5 in inorganic compounds . In its higher oxidation states, it exhibits good Lewis acidity . It reacts with acids to form yellow decavanadate ions . In air, Vanadium reacts with excess oxygen upon heating to form vanadium (V) oxide, V2O5 .Physical And Chemical Properties Analysis
Vanadium is a gray metal with a body-centered cubic crystal system . It has a high melting point of 1910°C and a boiling point of 3407°C . It has a density of 6.1 g/cm3 at 20°C .科学的研究の応用
Catalysis in Chemical Reactions
Vanadium compounds, particularly vanadium oxides, are widely used as catalysts in various chemical reactions due to their ability to exist in multiple oxidation states and their Lewis acidity . They play a crucial role in the oxidation of alkanes, alkenes, arenes, alcohols, aldehydes, ketones, and sulfur species. Additionally, vanadium catalysts are involved in oxidative C-C and C-O bond cleavage, carbon-carbon bond formation, and other significant transformations .
Steel and Alloy Production
Vanadium is a key component in the production of high-strength steel alloys. It enhances the tensile strength, toughness, and wear resistance of steel, making it ideal for use in tools, buildings, and transportation. The addition of vanadium to steel alloys also improves their resistance to rust and corrosion .
Energy Storage Devices
Vanadium’s electrochemical properties make it an excellent choice for energy storage applications. Vanadium redox flow batteries (VRFBs) are a type of rechargeable flow battery that utilizes vanadium ions in different oxidation states to store chemical potential energy. VRFBs are used for grid energy storage, attached to power plants and electrical grids .
Production of Smart Glasses and Ceramics
Vanadium oxides are utilized in the production of smart windows and specific glasses. These materials can change their light transmission properties in response to electrical or thermal changes, making them useful for energy-saving applications in buildings. Vanadium is also used in the manufacturing of ceramics, providing enhancements in terms of strength and thermal stability .
Biomedical Applications
In the field of medicine, vanadium compounds are being studied for their potential therapeutic properties. Research has explored the use of vanadium-based drugs for the treatment of diabetes, cancer, and other diseases. Vanadium’s role in biological systems, including its enzymatic functions, is a subject of ongoing research .
Environmental Applications
Vanadium compounds are employed in environmental applications such as the catalytic removal of pollutants from industrial emissions. Vanadium pentoxide, for instance, is used as a catalyst in the production of sulfuric acid, which is essential for removing sulfur dioxide from flue gases .
Electronics and Microelectronics
Due to its good electrical conductivity and stability, vanadium is used in the production of microelectronic devices. It is a component in the manufacturing of sensors, transistors, and other electronic components that require precise and stable operation .
Advanced Material Science
Vanadium’s unique properties contribute to the development of advanced materials. Its compounds are used in the creation of alloys with specific magnetic properties, as well as materials that exhibit superconductivity at certain temperatures. These materials have potential applications in various high-tech fields, including aerospace and electronics .
作用機序
Target of Action
Vanadium primarily targets protein tyrosine phosphatase 1B (PTP1B) . This enzyme plays a crucial role in the regulation of insulin signaling, and its inhibition enhances insulin sensitivity . Vanadium also interacts with other enzymes such as alkaline phosphatase (ALP) and protein tyrosine phosphatase (PTP) .
Mode of Action
Vanadium compounds interact with their targets by forming stable complexes . For instance, vanadate can replace phosphate in an enzyme, forming stable complexes with the enzyme target and inhibiting the enzyme . Vanadium compounds also modulate the activity of phosphatases and kinases .
Biochemical Pathways
Vanadium compounds affect several biochemical pathways. They are known to control hyperglycemia, possibly by inhibiting glucose-6-phosphatase , a key enzyme in the development of insulin resistance and type 2 diabetes . Vanadium compounds also modulate signaling pathways, particularly those involving phosphatases and kinases .
Pharmacokinetics
It is known that vanadium is a transition metal that is widely distributed in the environment . Once isolated artificially, the formation of an oxide layer (passivation) somewhat stabilizes the free metal against further oxidation .
Result of Action
At the molecular and cellular level, vanadium compounds exhibit cytotoxic activity. They induce DNA binding, oxidative stress, cell cycle regulation, and programmed cell death . Vanadium compounds also activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases .
Action Environment
Environmental factors significantly influence the action of vanadium. The differential association preferences of vanadium species control the fractionation of vanadium in soil solid phases, which further affect the biogeochemical fate of vanadium in the ecosystem . Moreover, anthropogenic activities, such as smelting, mining, and fossil fuel combustion, can cause severe vanadium pollution in the biogeosphere .
将来の方向性
特性
IUPAC Name |
vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONUFNNVUYDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040282, DTXSID50896834, DTXSID301317924, DTXSID501318059 | |
| Record name | Vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium (III) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.9415 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Silver-white metal; [Hawley] | |
| Record name | Vanadium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
3407 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in nitric, hydrofluoric, and concentrated sulfuric acids; attacked by alkali, forming water soluble vanadates | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 6.11 at 18.7 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.34X10-2 mm Hg at 1916 °C /Extrapolated/ | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
95% vanadium contains the following impurities: aluminum, 2%; iron, 0.35%; silicon, 0.27%; and carbon, 0.4%. | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Vanadium | |
Color/Form |
Light gray or white lustrous powder, fused hard lumps or body-centered cubic crystals, Pure vanadium is a bright white metal; soft and ductile, Gray-white metal; cubic, Steel gray with a bluish tinge | |
CAS RN |
7440-62-2, 14782-33-3, 22537-31-1, 22541-77-1 | |
| Record name | Vanadium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium(1+), ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014782333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, ion (V5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, ion(3+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanadium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium (III) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J9J9XKDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1910 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q & A
Q1: How does vanadium interact with biological systems?
A: Vanadium, particularly in the form of vanadate (V5+) and vanadyl (V4+), exhibits insulin-like properties by mimicking the actions of insulin in various tissues. [] This effect stems from vanadium’s ability to inhibit protein tyrosine phosphatases, enzymes that regulate insulin signaling pathways. []
Q2: What are the potential risks associated with vanadium exposure?
A: While vanadium exhibits beneficial effects at low concentrations, elevated levels can lead to toxicity. [] Studies have shown that vanadium can induce oxidative stress and disrupt mitochondrial function in rat liver cells, ultimately leading to cell death. [] It's important to note that the toxicity of vanadium is dependent on factors like dose, route of exposure, and chemical form.
Q3: What is the impact of vanadium on mitochondria?
A: Vanadium, specifically sodium metavanadate (NaVO3), has been shown to induce mitochondrial toxicity. [] Studies using isolated rat liver mitochondria demonstrated that NaVO3 disrupts mitochondrial respiratory complexes I, II, and III, leading to increased reactive oxygen species (ROS) formation and ATP depletion. []
Q4: Does vanadium affect liver function?
A: Studies in Wistar rats have revealed that administering sodium metavanadate (V5+) can lead to liver damage. [] This damage is evidenced by a significant increase in serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver cell injury. []
Q5: What protective measures can mitigate vanadium-induced nephrotoxicity?
A: Research indicates that the essential oil of Salvia officinalis (sage) exhibits protective effects against vanadium-induced kidney damage in rat models. [] Co-administration of sage essential oil with ammonium metavanadate mitigated biochemical markers of kidney damage and improved histopathological lesions. [] This protective effect is attributed to the antioxidant properties of the oil's components, including β-caryophyllene, limonene, and carvacrol. []
Q6: What is the molecular formula and weight of vanadium pentoxide (V2O5)?
A6: The molecular formula of vanadium pentoxide is V2O5, and its molecular weight is 181.88 g/mol.
Q7: What spectroscopic techniques are used to characterize vanadium compounds?
A7: A range of spectroscopic methods are employed to characterize vanadium compounds, including:
- Electron Paramagnetic Resonance (EPR): Used to study the electronic structure and local environment of paramagnetic vanadium species, particularly V4+. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules, which can be used to identify functional groups and study bonding interactions in vanadium complexes. []
- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of vanadium in materials. []
- X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of vanadium-containing materials. [, , ]
Q8: What are vanadium oxide nanotubes (VONTs), and what makes them unique?
A: Vanadium oxide nanotubes (VONTs) are a type of nanostructured material composed of rolled-up layers of vanadium oxide. [, ] They possess a high surface area, unique electronic properties, and the ability to intercalate ions, making them suitable for applications like electrodes in lithium-ion batteries. [, ]
Q9: How does the structure of VONTs evolve during lithium-ion intercalation?
A: During lithium-ion intercalation, VONTs undergo structural changes. Operando powder X-ray diffraction and total X-ray scattering studies reveal that the VOx layers within the nanotubes expand and contract as vanadium undergoes reduction and oxidation. [] Notably, the interlayer spacing of VONTs is significantly influenced by the type of molecules or ions present within the interlayer space. []
Q10: How do additives impact the electrolyte in vanadium redox flow batteries (VRFBs)?
A: Additives play a crucial role in enhancing the performance of vanadium redox flow batteries (VRFBs). Studies using atomic emission spectroscopy have shown that certain additives can increase the concentration of vanadium ions in the sulfuric acid electrolyte. [] Furthermore, cyclic voltammetry measurements indicate that these additives have minimal impact on the electrochemical reversibility and conductivity of the electrolyte. []
Q11: How does vanadium enhance the properties of high-speed steel?
A: Vanadium is a crucial alloying element in high-speed steel, primarily due to its ability to form hard vanadium carbides (VC). [, ] These carbides impart high wear resistance and hot hardness, allowing the steel to maintain its cutting edge even at elevated temperatures. [, ] The size and distribution of VC significantly influence the mechanical properties of the steel. []
Q12: How does the vanadium content affect hydrogen diffusion in X80 pipeline steel?
A: Increasing the vanadium content in X80 pipeline steel effectively reduces hydrogen diffusion. [] This decrease in diffusion is attributed to the formation of vanadium carbides (VC), which act as traps for hydrogen atoms, thereby hindering their movement through the steel matrix. []
Q13: What is the role of vanadium in the direct oxidation of benzene to phenol?
A: Vanadium-based catalysts play a critical role in facilitating the direct oxidation of benzene to phenol using molecular oxygen (O2). [] Specifically, V4+ species, often generated by reducing V5+ species, are essential for activating O2 and producing reactive oxygen species that drive the oxidation reaction. []
Q14: How can the phase change properties of vanadium dioxide (VO2) films be improved?
A: Plasma radiation treatment has emerged as a promising technique to enhance the phase change properties of vanadium dioxide (VO2) films. [] This method is favored over conventional annealing processes due to its simplicity, efficiency, and cost-effectiveness. []
Q15: What is the significance of vanadium in zeolite-based catalysts?
A: Vanadium incorporated into zeolites, specifically SiBEA zeolite, exhibits unique reactivity towards small gas-phase molecules. [] EPR studies reveal the presence of paramagnetic dioxovanadium(IV) (VO2) species within the zeolite channels. [] These VO2 species demonstrate reducing properties, converting molecules like nitrous oxide (N2O) and O2 into reactive oxygen species (O− and O2−). []
Q16: What are the catalytic applications of vanadium oxide?
A16: Vanadium oxide (VOx) is a versatile catalyst employed in various industrial processes, including:
- Oxidation Reactions: VOx catalysts are widely used in the oxidation of hydrocarbons, alcohols, and sulfur dioxide (SO2). [] A prime example is the oxidation of SO2 to sulfur trioxide (SO3) in the production of sulfuric acid (H2SO4).
- Selective Oxidation: VOx-based catalysts exhibit selectivity in oxidizing specific reactants to desired products. One example is the direct oxidation of benzene to phenol using VOx catalysts. []
Q17: What factors influence the catalytic activity of vanadium oxide catalysts?
A17: Several factors impact the catalytic performance of vanadium oxide:
Q18: How is computational chemistry employed in vanadium research?
A18: Computational chemistry tools play a crucial role in understanding and predicting the properties and behavior of vanadium-containing systems. These applications include:
Q19: What are the primary sources of vanadium?
A19: Vanadium is primarily sourced from:
- Vanadium-Titanium Magnetite Ores: These ores are the most significant source of vanadium. []
- Vanadium-Bearing Slag: A byproduct of steelmaking, vanadium-bearing slag is another important source. [, , , , ]
Q20: How is vanadium extracted from its ores and slags?
A20: Several methods are employed for vanadium extraction, including:
- Roasting and Leaching: Vanadium-bearing materials are roasted with additives like sodium carbonate (Na2CO3) or ammonium sulfate ((NH4)2SO4) to convert vanadium into soluble forms, followed by leaching with water or acid solutions. [, , , ]
- Oxygen Pressure Acid Leaching: This method involves leaching vanadium slag with sulfuric acid (H2SO4) under high oxygen pressure. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R)-5-[(1R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol](/img/structure/B1201954.png)
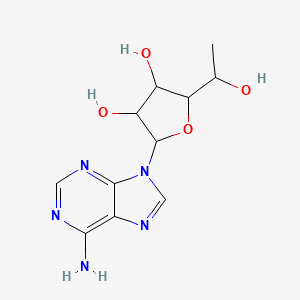
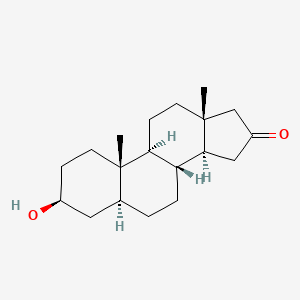
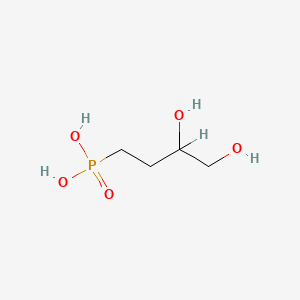
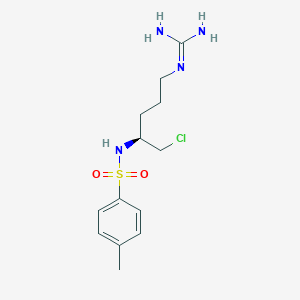
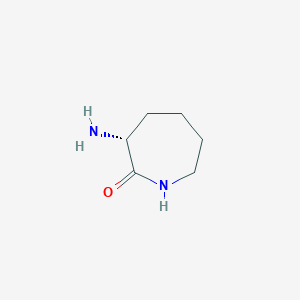



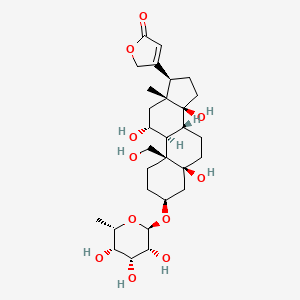

![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)